[DAla4] Substance P (4-11)

NK1 Receptor Competitive Binding Assay Tachykinin Pharmacology

[DAla4] Substance P (4-11) (CAS: 81381-50-2) is a synthetic C-terminal fragment analog of the endogenous undecapeptide neurokinin-1 (NK1) receptor agonist, Substance P. This compound comprises residues 4 through 11 of the native peptide sequence, with the L-alanine at position 4 substituted by its D-enantiomer.

Molecular Formula C44H65N11O10S
Molecular Weight 940.1 g/mol
Cat. No. B15141634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[DAla4] Substance P (4-11)
Molecular FormulaC44H65N11O10S
Molecular Weight940.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)N
InChIInChI=1S/C44H65N11O10S/c1-25(2)21-32(43(64)51-29(38(48)59)19-20-66-4)50-37(58)24-49-40(61)33(22-27-11-7-5-8-12-27)54-44(65)34(23-28-13-9-6-10-14-28)55-42(63)31(16-18-36(47)57)53-41(62)30(15-17-35(46)56)52-39(60)26(3)45/h5-14,25-26,29-34H,15-24,45H2,1-4H3,(H2,46,56)(H2,47,57)(H2,48,59)(H,49,61)(H,50,58)(H,51,64)(H,52,60)(H,53,62)(H,54,65)(H,55,63)/t26-,29+,30+,31+,32+,33+,34+/m1/s1
InChIKeyUBTXIXKYOWTVEU-QVQAXNPISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

[DAla4] Substance P (4-11): A Truncated Neurokinin-1 Receptor Ligand with Verified Binding Data


[DAla4] Substance P (4-11) (CAS: 81381-50-2) is a synthetic C-terminal fragment analog of the endogenous undecapeptide neurokinin-1 (NK1) receptor agonist, Substance P . This compound comprises residues 4 through 11 of the native peptide sequence, with the L-alanine at position 4 substituted by its D-enantiomer [1]. The resulting octapeptide (sequence: D-Ala-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) has a molecular weight of approximately 940.1 g/mol and contains a C-terminal amidation, a feature critical for receptor recognition . [DAla4] Substance P (4-11) is categorized as a neurokinin receptor ligand that competitively inhibits the binding of radiolabeled tachykinins to rat brain cortex membranes .

Why Substituting [DAla4] Substance P (4-11) with Other Substance P Fragments or Analogs Is Not Scientifically Justified


Substance P fragments and analogs exhibit divergent pharmacological profiles despite sharing sequence homology. The [DAla4] modification in the (4-11) fragment produces a compound with a distinct competitive binding inhibition profile against both Substance P and Eledoisin, whereas the unmodified Substance P (4-11) fragment functions as a selective NK1 receptor agonist with an EC50 of 4.8 nM [1]. Other C-terminal fragments, such as Substance P (6-11), display markedly different receptor activation properties. Furthermore, D-amino acid substitutions at other positions in the Substance P sequence (e.g., positions 6-11) drastically decrease potency, with only [D-Leu10]SP retaining partial activity—approximately three-fold less potent than native SP [1]. These structure-activity divergences preclude the interchangeability of in-class compounds without altering experimental outcomes.

Quantitative Evidence Differentiating [DAla4] Substance P (4-11) from Comparator Compounds


Competitive Binding Inhibition: [DAla4] Substance P (4-11) vs. 125I-Substance P Binding

[DAla4] Substance P (4-11) inhibits the binding of 125I-Bolton Hunter-conjugated Substance P to rat brain cortex membranes with an IC50 of 0.15 μM . In the same experimental system, the compound inhibits 125I-Bolton Hunter-conjugated Eledoisin binding with an IC50 of 0.5 μM . This 3.3-fold difference in inhibition potency between the two radioligands indicates differential interaction with tachykinin binding sites. For context, the unmodified Substance P (4-11) fragment functions as an agonist with an EC50 of 4.8 nM, whereas [DAla4] Substance P (4-11) demonstrates competitive binding inhibition without reported agonism in this assay context .

NK1 Receptor Competitive Binding Assay Tachykinin Pharmacology

Structural Differentiation: D-Ala4 Substitution vs. Native L-Configuration at Position 4

[DAla4] Substance P (4-11) incorporates a D-alanine residue at position 4 of the octapeptide sequence (D-Ala-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2), replacing the native L-configuration found in the full-length Substance P sequence . According to a systematic structure-activity study of D-enantiomer substitutions across the Substance P sequence, introduction of D-residues at positions 6 through 11 drastically decreased potency of the resulting analogs, with the exception of [D-Leu10]SP which retained only partial activity (approximately three-fold less potent than native SP) [1]. In contrast, D-substitutions at positions 2, 4, or 5 did not modify the pharmacological pattern of the resulting peptides, indicating that position 4 tolerates stereochemical inversion without abolishing receptor interaction [1].

Peptide Chemistry D-Amino Acid Substitution Receptor Binding

Differentiation from Agonist-Only Substance P Fragments

[DAla4] Substance P (4-11) acts as a competitive antagonist at NK1 receptors, inhibiting the binding of both 125I-Substance P (IC50 = 0.15 μM) and 125I-Eledoisin (IC50 = 0.5 μM) to rat brain cortex membranes . In contrast, the unmodified Substance P (4-11) fragment (sequence: H-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) functions as a highly selective NK1 receptor agonist with an EC50 of 4.8 nM, demonstrating specificity in its interaction . This functional divergence—binding inhibition versus receptor activation—despite identical core sequence except for the D-Ala4 substitution, provides a clear differentiation basis for experimental design requiring antagonist pharmacology rather than agonist activity.

NK1 Receptor Competitive Antagonism Tachykinin Binding

Validated Application Scenarios for [DAla4] Substance P (4-11) Based on Quantitative Evidence


NK1 Receptor Competitive Binding Studies Requiring Defined Inhibition Parameters

In radioligand binding assays utilizing rat brain cortex membrane preparations, [DAla4] Substance P (4-11) provides a validated tool for competitive inhibition experiments with established IC50 benchmarks of 0.15 μM (vs. 125I-Substance P) and 0.5 μM (vs. 125I-Eledoisin) . The 3.3-fold differential inhibition between the two radioligands enables researchers to distinguish between Substance P-preferring and Eledoisin-preferring binding sites in tachykinin receptor pharmacology studies. This application is directly supported by the competitive binding data presented in Section 3, Evidence Item 1 .

Structure-Activity Relationship (SAR) Studies of D-Amino Acid Substitution Effects on Tachykinin Pharmacology

As documented in peer-reviewed structure-activity studies, [DAla4] Substance P (4-11) serves as a reference compound for investigating the stereochemical tolerance of NK1 receptor binding sites. The position 4 D-alanine substitution represents one of the few D-modifications that do not alter the pharmacological pattern of the resulting peptide, contrasting sharply with D-substitutions at positions 6-11 which drastically reduce potency . This makes the compound valuable as a comparative reference in SAR studies examining positional effects of D-amino acid incorporation in neuropeptide analogs .

Differentiation of NK1 Receptor Agonist vs. Antagonist Pharmacology in Mechanistic Studies

The functional contrast between [DAla4] Substance P (4-11) (competitive binding inhibitor) and unmodified Substance P (4-11) (agonist with EC50 = 4.8 nM) enables paired experimental designs that probe the functional consequences of receptor activation versus blockade . Researchers can use both compounds in parallel assays to dissect signaling pathways that require agonist stimulation versus those affected by antagonist occupation of NK1 receptors, supported by the cross-study comparison presented in Section 3, Evidence Item 3 .

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